(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Related Compounds : A study by Shimoga, Shin, and Kim (2018) demonstrated the successful synthesis of a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, via a polyphosphoric acid condensation route (Shimoga, Shin, & Kim, 2018).
Pharmacological Applications : Sniecikowska et al. (2019) reported novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine with high affinity for serotonin 5-HT1A receptors and promising antidepressant-like activity (Sniecikowska et al., 2019). Additionally, Harrison et al. (2001) developed an orally active neurokinin-1 receptor antagonist with potential for treating emesis and depression (Harrison et al., 2001).
Catalytic Applications : A study by Nakarajouyphon et al. (2022) demonstrated the use of PEG-substituted tris(triazolyl)amines for copper-catalyzed aerobic oxidation of alcohols in water, highlighting an environmentally friendly and sustainable process (Nakarajouyphon et al., 2022).
Antimicrobial Activity : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine showing significant antibacterial activity against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018). Thomas, Adhikari, and Shetty (2010) also reported new quinoline derivatives with a 1,2,3-triazole moiety exhibiting antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Cancer Research : Panathur et al. (2013) identified a novel indole-based small molecule, IT-14, as a potential anticancer agent by inhibiting SIRT1 enzyme activity (Panathur et al., 2013).
Photocytotoxicity : Basu et al. (2014) found that iron(III) catecholates exhibit unprecedented photocytotoxicity in red light, suggesting potential in cancer therapy (Basu et al., 2014).
Future Directions
The future directions for “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” could involve further exploration of its biological applications, particularly its potential as an antiviral and anti-infective drug . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Mechanism of Action
Target of Action
The primary target of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in the body and is involved in the metabolic breakdown of certain drugs and caffeine.
Mode of Action
The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition is achieved through the formation of a bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine catabolism pathway. This pathway is responsible for the degradation of purines, nucleic acids, and certain alkaloids and drugs. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are the final steps in purine catabolism .
Pharmacokinetics
It is known that the compound has a molecular weight of 22469 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of xanthine oxidase by this compound results in a decrease in the production of uric acid . This can have therapeutic benefits in conditions such as gout, where there is an overproduction of uric acid.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction can be facilitated under certain conditions such as heating Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMUNLDDAJKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380088 | |
Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105362-45-6 | |
Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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